molecular formula C9H4F4O3 B2801978 3-Fluoro-5-(trifluoroacetyl)benzoic acid CAS No. 1521051-04-6

3-Fluoro-5-(trifluoroacetyl)benzoic acid

Cat. No.: B2801978
CAS No.: 1521051-04-6
M. Wt: 236.122
InChI Key: QVURWWNYRMFJNK-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoroacetyl)benzoic acid is an organic compound with the molecular formula C9H4F4O3. It is characterized by the presence of both fluoro and trifluoroacetyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoroacetyl)benzoic acid typically involves the introduction of fluoro and trifluoroacetyl groups onto a benzoic acid derivative. One common method involves the selective fluorination of a benzoic acid precursor followed by trifluoroacetylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and trifluoroacetic anhydride as the trifluoroacetylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoroacetylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoroacetyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, NFSI

    Trifluoroacetylating Agents: Trifluoroacetic anhydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions include various fluorinated and trifluoroacetylated derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Fluoro-5-(trifluoroacetyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoroacetyl)benzoic acid involves its interaction with molecular targets through its fluoro and trifluoroacetyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3,4,5-Trifluorobenzoic acid
  • 3-Bromo-5-fluorobenzoic acid

Uniqueness

3-Fluoro-5-(trifluoroacetyl)benzoic acid is unique due to the presence of both fluoro and trifluoroacetyl groups, which impart distinct chemical properties. These groups enhance the compound’s lipophilicity and binding affinity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

3-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O3/c10-6-2-4(7(14)9(11,12)13)1-5(3-6)8(15)16/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURWWNYRMFJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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